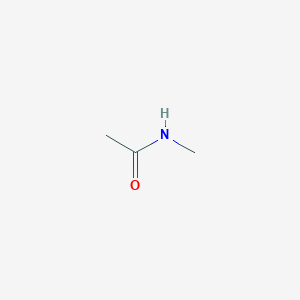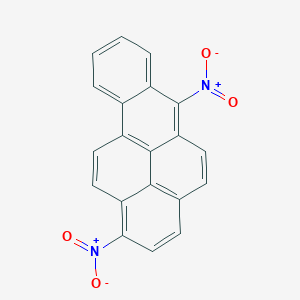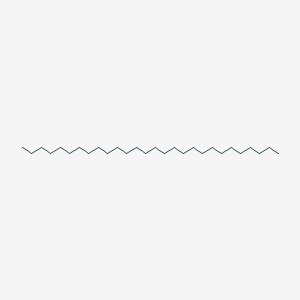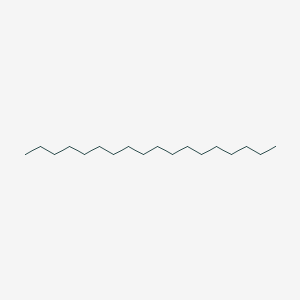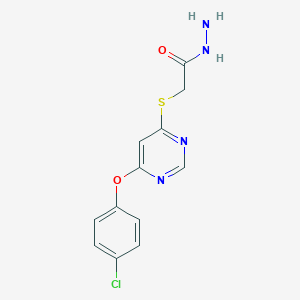
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide, commonly known as CPIT-hydrazide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIT-hydrazide is a hydrazide derivative of pyrimidine and has been synthesized using various methods.
作用机制
The mechanism of action of CPIT-hydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis pathway.
生化和生理效应
CPIT-hydrazide has been shown to have biochemical and physiological effects. Studies have suggested that it can induce apoptosis, inhibit cell cycle progression, and decrease the expression of proteins involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to reduce the growth of M. tuberculosis and inhibit the formation of biofilms.
实验室实验的优点和局限性
CPIT-hydrazide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various scientific research applications. However, there are also limitations to its use. CPIT-hydrazide is unstable in acidic and basic solutions and requires careful handling. It is also sensitive to light and heat, which can affect its stability.
未来方向
There are several future directions for the research on CPIT-hydrazide. One direction is to investigate its potential as a therapeutic agent for cancer, tuberculosis, and fungal infections. Another direction is to explore its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper. Further studies are also needed to fully understand the mechanism of action of CPIT-hydrazide and its biochemical and physiological effects.
In conclusion, CPIT-hydrazide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPIT-hydrazide in various fields.
合成方法
CPIT-hydrazide can be synthesized using various methods, including the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine monohydrate in the presence of ethanol. The synthesis of CPIT-hydrazide has also been achieved using microwave irradiation.
科学研究应用
CPIT-hydrazide has shown potential in various scientific research applications. It has been studied for its anticancer, antitubercular, and antifungal activities. CPIT-hydrazide has also been investigated for its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper.
属性
CAS 编号 |
137927-75-4 |
|---|---|
产品名称 |
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide |
分子式 |
C12H11ClN4O2S |
分子量 |
310.76 g/mol |
IUPAC 名称 |
2-[6-(4-chlorophenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C12H11ClN4O2S/c13-8-1-3-9(4-2-8)19-11-5-12(16-7-15-11)20-6-10(18)17-14/h1-5,7H,6,14H2,(H,17,18) |
InChI 键 |
WRMHKXIWDZVDJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl |
规范 SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl |
其他 CAS 编号 |
137927-75-4 |
同义词 |
((6-(4-Chlorophenoxy)-4-pyrimidinyl)thio)acetic acid hydrazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



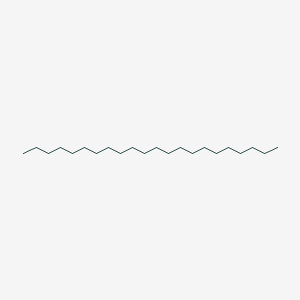
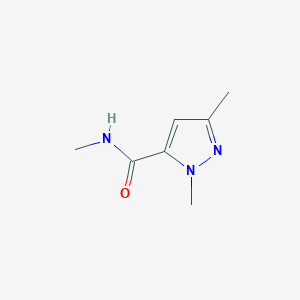
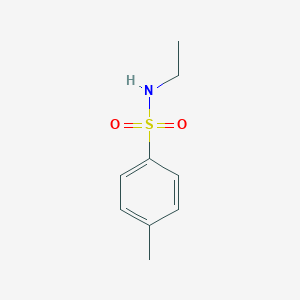


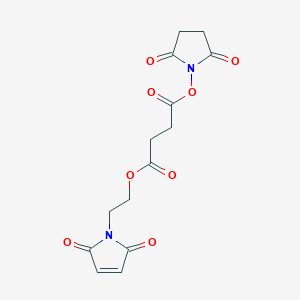
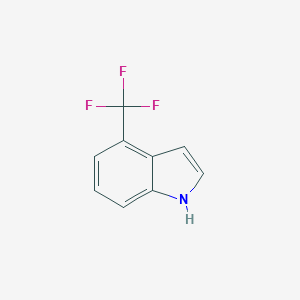

![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)
